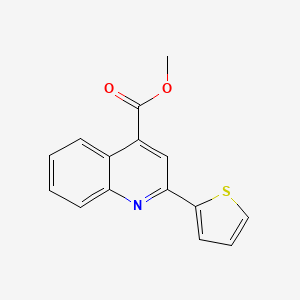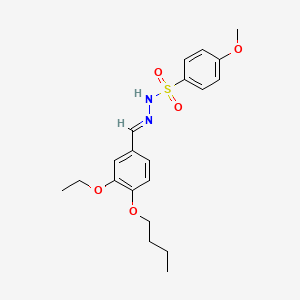![molecular formula C17H14FN3O3 B3914593 N-[2-(2-fluorophenoxy)ethyl]-8-nitroquinolin-5-amine](/img/structure/B3914593.png)
N-[2-(2-fluorophenoxy)ethyl]-8-nitroquinolin-5-amine
Overview
Description
N-[2-(2-fluorophenoxy)ethyl]-8-nitroquinolin-5-amine is a chemical compound with the molecular formula C17H14FN3O3. It is known for its unique structure, which includes a quinoline core substituted with a nitro group and a fluorophenoxyethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenoxy)ethyl]-8-nitroquinolin-5-amine typically involves multiple steps. One common approach is to start with the quinoline core and introduce the nitro group through nitration reactions. The fluorophenoxyethyl side chain can be attached via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-fluorophenoxy)ethyl]-8-nitroquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenoxyethyl side chain can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and strong acids or bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N-[2-(2-fluorophenoxy)ethyl]-8-aminoquinolin-5-amine, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-[2-(2-fluorophenoxy)ethyl]-8-nitroquinolin-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenoxy)ethyl]-8-nitroquinolin-5-amine involves its interaction with specific molecular targets. The nitro group and quinoline core are believed to play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with different substituents, such as:
- N-[2-(2-chlorophenoxy)ethyl]-8-nitroquinolin-5-amine
- N-[2-(2-bromophenoxy)ethyl]-8-nitroquinolin-5-amine
- N-[2-(2-methylphenoxy)ethyl]-8-nitroquinolin-5-amine .
Uniqueness
N-[2-(2-fluorophenoxy)ethyl]-8-nitroquinolin-5-amine is unique due to the presence of the fluorophenoxyethyl side chain, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable candidate for various applications .
Properties
IUPAC Name |
N-[2-(2-fluorophenoxy)ethyl]-8-nitroquinolin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c18-13-5-1-2-6-16(13)24-11-10-19-14-7-8-15(21(22)23)17-12(14)4-3-9-20-17/h1-9,19H,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOBNQGCIXOVPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCNC2=C3C=CC=NC3=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide](/img/structure/B3914542.png)
![2-{2-methoxy-4-[2-(2-naphthylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B3914548.png)

![2,2-dibromo-N'-[1-(5-chloro-2-thienyl)ethylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B3914570.png)
![(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(naphthalen-2-yl)prop-2-en-1-one](/img/structure/B3914571.png)
![Propyl 4-[(4-fluorophenyl)carbamothioylamino]benzoate](/img/structure/B3914577.png)

![(2E)-3-(4-bromothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3914607.png)
![3-(1-naphthyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3914613.png)
![(2E)-N-(4-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3914618.png)
![methyl 3-[[(E)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate](/img/structure/B3914638.png)
![N'-{[2-(3,4-dimethoxyphenyl)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B3914643.png)
